2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
Overview
Description
2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a benzothiazole moiety, a phenyl group, and an acetate ester.
Scientific Research Applications
2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate has a wide range of scientific research applications:
Future Directions
Benzothiazole and its derivatives are a promising area of research in the field of medicinal chemistry. Future research could focus on the development of more potent biologically active benzothiazole-based drugs . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
tuberculosis, leading to its inhibition .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with acyl chlorides under acidic conditions . The resulting benzothiazole derivative is then subjected to further functionalization to introduce the dimethyl groups at positions 5 and 6.
The next step involves the formation of the amide bond between the benzothiazole derivative and the phenylacetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Finally, the acetate ester is introduced through esterification with acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, lacking the additional functional groups present in 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate.
2-Aminobenzothiazole: A simpler derivative with an amino group at the 2-position, used as an intermediate in the synthesis of more complex benzothiazole derivatives.
2-Mercaptobenzothiazole: Contains a thiol group at the 2-position, commonly used as a vulcanization accelerator in the rubber industry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-9-15-16(10-12(11)2)25-19(20-15)21-18(23)17(24-13(3)22)14-7-5-4-6-8-14/h4-10,17H,1-3H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOOXJZPONSHTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C(C3=CC=CC=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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